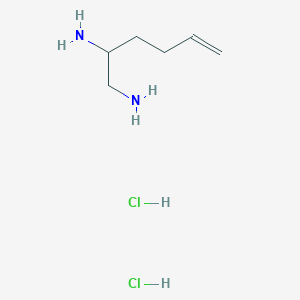
N-メチル-4-フェニル-4H-1,2,4-トリアゾール-3-アミン ヒドロヨージド
説明
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide is a useful research compound. Its molecular formula is C9H11IN4 and its molecular weight is 302.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 抗増殖剤: 研究者らは、1,2,3-トリアゾールが抗増殖剤としての可能性を秘めていることを探求してきました。 例えば、3-(4-(4-フェノキシフェニル)-1H-1,2,3-トリアゾール-1-イル)ベンゾ[d]イソキサゾールは、MV4-11細胞に対して強力な抗増殖活性を示しました .
- 抗生物質: セファトリジンやタゾバクタムなど、一部の1,2,3-トリアゾール系化合物は、抗生物質の特性を示しています .
創薬および医薬品化学
超分子化学および材料科学
要約すると、N-メチル-4-フェニル-4H-1,2,4-トリアゾール-3-アミン ヒドロヨージドとその関連する1,2,3-トリアゾールは、創薬から材料科学まで、さまざまな科学分野において豊富な応用の可能性を提供します。 🌟 .
作用機序
1,2,4-Triazoles are a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities. They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
生化学分析
Biochemical Properties
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as glycogen synthase kinase-3 beta and RAC-alpha serine/threonine-protein kinase . These interactions are crucial as they can influence the activity of these enzymes, leading to alterations in biochemical pathways. The nature of these interactions often involves binding to the active sites of the enzymes, thereby modulating their activity.
Cellular Effects
The effects of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to changes in cell function. Additionally, N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell. These effects on cellular metabolism can lead to alterations in energy production and utilization, impacting overall cell function.
Molecular Mechanism
At the molecular level, N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins . This binding can result in either inhibition or activation of the target enzymes, depending on the nature of the interaction. Additionally, N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular mechanisms are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide in laboratory settings are essential for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions . Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide can result in sustained alterations in cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and enhancement of cellular function . At higher doses, it can lead to toxic or adverse effects, including alterations in behavior and physiological functions. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to diminished or adverse effects.
Metabolic Pathways
N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can influence metabolic flux and metabolite levels, leading to changes in overall metabolic activity. For instance, the compound can modulate the activity of enzymes involved in energy production and utilization, thereby affecting cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide within cells and tissues are critical for its biochemical activity . This compound is known to interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, its distribution within tissues can influence its localization and accumulation, impacting its overall activity. These transport and distribution mechanisms are essential for understanding the compound’s effects on cellular function.
Subcellular Localization
The subcellular localization of N-methyl-4-phenyl-4H-1,2,4-triazol-3-amine hydroiodide is crucial for its activity and function . This compound is known to localize to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and metabolic activity. Targeting signals and post-translational modifications play a significant role in directing the compound to these compartments, influencing its overall activity and function.
特性
IUPAC Name |
N-methyl-4-phenyl-1,2,4-triazol-3-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.HI/c1-10-9-12-11-7-13(9)8-5-3-2-4-6-8;/h2-7H,1H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNLMRZCEVMISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=CN1C2=CC=CC=C2.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine](/img/structure/B1459117.png)
![N-[(4-bromo-3-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1459120.png)

![1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B1459126.png)


![4-[(4-Chlorophenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1459130.png)
![4-Chloro-2-ethylfuro[3,2-c]pyridine](/img/structure/B1459131.png)


![[4-methyl-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1459135.png)



